6-[(4-benzoylpiperazino)methyl]-8-methoxy-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
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Overview
Description
6-[(4-benzoylpiperazino)methyl]-8-methoxy-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a complex organic compound that belongs to the class of pyrroloquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a benzoylpiperazine moiety and a methoxy group, contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-benzoylpiperazino)methyl]-8-methoxy-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of 1- and 8-substituted quinolines through intramolecular Friedel–Crafts alkylation of haloacetyl derivatives of quinoline . The reaction conditions often include the use of Lewis acids such as aluminum chloride or boron trifluoride as catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-[(4-benzoylpiperazino)methyl]-8-methoxy-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrazine hydrate or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoylpiperazine moiety using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate for reduction, potassium permanganate for oxidation, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
6-[(4-benzoylpiperazino)methyl]-8-methoxy-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-[(4-benzoylpiperazino)methyl]-8-methoxy-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as blood coagulation factors Xa and XIa . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing substrate access and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione: This compound shares a similar core structure but lacks the benzoylpiperazine and methoxy groups.
6-methyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione: Another related compound with different substituents at the 6-position.
Uniqueness
The presence of the benzoylpiperazine moiety and the methoxy group in 6-[(4-benzoylpiperazino)methyl]-8-methoxy-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione contributes to its unique chemical and biological properties. These functional groups enhance its ability to interact with specific molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C26H27N3O4 |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
9-[(4-benzoylpiperazin-1-yl)methyl]-6-methoxy-11,11-dimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione |
InChI |
InChI=1S/C26H27N3O4/c1-26(2)15-18(20-13-19(33-3)14-21-22(20)29(26)25(32)23(21)30)16-27-9-11-28(12-10-27)24(31)17-7-5-4-6-8-17/h4-8,13-15H,9-12,16H2,1-3H3 |
InChI Key |
VEIZVBMJVYUBKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C2=C3N1C(=O)C(=O)C3=CC(=C2)OC)CN4CCN(CC4)C(=O)C5=CC=CC=C5)C |
Origin of Product |
United States |
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